molecular formula C14H11ClN2O4 B2867159 4-chloro-N-(4-methoxy-2-nitrophenyl)benzamide CAS No. 72782-26-4

4-chloro-N-(4-methoxy-2-nitrophenyl)benzamide

Cat. No.: B2867159
CAS No.: 72782-26-4
M. Wt: 306.7
InChI Key: KZRYTHSRUPNQFA-UHFFFAOYSA-N
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Description

4-chloro-N-(4-methoxy-2-nitrophenyl)benzamide is an organic compound with the molecular formula C14H11ClN2O4 It is a member of the benzamide family, characterized by the presence of a benzamide group attached to a substituted benzene ring

Scientific Research Applications

4-chloro-N-(4-methoxy-2-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

The safety and hazards associated with “4-chloro-N-(4-methoxy-2-nitrophenyl)benzamide” are not explicitly stated in the available resources .

Future Directions

The future directions for “4-chloro-N-(4-methoxy-2-nitrophenyl)benzamide” are not explicitly stated in the available resources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-methoxy-2-nitrophenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-methoxy-2-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-methoxy-2-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 4-chloro-N-(4-methoxy-2-aminophenyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 4-chlorobenzoic acid and 4-methoxy-2-nitroaniline.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-methoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-methoxyphenyl)benzamide
  • 4-chloro-N-(2-chloro-5-nitrophenyl)benzamide
  • N-(4-chloro-2-nitrophenyl)-3,4-dimethoxybenzamide

Uniqueness

4-chloro-N-(4-methoxy-2-nitrophenyl)benzamide is unique due to the presence of both a nitro group and a methoxy group on the benzene ring, which can influence its reactivity and interactions with biological targets. This combination of functional groups can provide distinct properties compared to other similar compounds.

Properties

IUPAC Name

4-chloro-N-(4-methoxy-2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c1-21-11-6-7-12(13(8-11)17(19)20)16-14(18)9-2-4-10(15)5-3-9/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRYTHSRUPNQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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